molecular formula C14H20N4 B1517721 [2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine CAS No. 1152657-53-8

[2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine

Cat. No. B1517721
CAS RN: 1152657-53-8
M. Wt: 244.34 g/mol
InChI Key: AORMUYFAUKNBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The studies not only resulted in the discovery of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N’-pentylurea (24), with potent activity and moderate plasma level after oral administration, but also revealed the SAR in each modified region .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Organic Synthesis

Research in organic synthesis highlights the versatility of compounds with similar functional groups in synthesizing a wide range of heterocyclic compounds. For instance, the synthesis of 1-alkyl-4-imidazolecarboxylates demonstrates the regioselective reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines, applicable to substrates with reactive functionalities (Helal & Lucas, 2002). Similarly, transformations of enaminones to imidazolone derivatives via Michael addition and subsequent substitution reactions underline the synthetic utility of dimethylamino-functionalized compounds (Bezenšek et al., 2012).

Pharmacological Studies

In the realm of pharmacology, compounds structurally related to "2-(dimethylamino)ethylamine" have been investigated for their cytotoxic properties against various cancer cell lines, demonstrating the potential for therapeutic applications. The study on carboxamide derivatives of benzo[b][1,6]naphthyridines illustrates this application, where certain derivatives exhibited potent cytotoxicity, suggesting a pathway for drug development (Deady et al., 2003).

Mechanism of Action

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-17(2)9-7-15-11-13-3-5-14(6-4-13)18-10-8-16-12-18/h3-6,8,10,12,15H,7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORMUYFAUKNBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine
Reactant of Route 2
Reactant of Route 2
[2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine
Reactant of Route 3
Reactant of Route 3
[2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine
Reactant of Route 4
Reactant of Route 4
[2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine
Reactant of Route 5
Reactant of Route 5
[2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine
Reactant of Route 6
Reactant of Route 6
[2-(dimethylamino)ethyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.